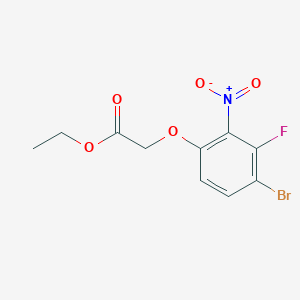

Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate

Description

Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate is a halogenated nitroaromatic ester with a molecular formula of C₁₀H₈BrFNO₅. Its structure features a phenoxy ring substituted with bromo (Br), fluoro (F), and nitro (NO₂) groups at positions 4, 3, and 2, respectively, linked to an ethyl acetate moiety. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in reactions involving nitro group reduction or nucleophilic substitution .

Properties

IUPAC Name |

ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO5/c1-2-17-8(14)5-18-7-4-3-6(11)9(12)10(7)13(15)16/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNBXLPYBITJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate typically involves multiple steps:

Nitration: The starting material, 4-bromo-3-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromine atom.

Esterification: The nitro-substituted aniline is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the ethyl ester.

Phenoxy Formation: The final step involves the formation of the phenoxy linkage by reacting the ester with sodium phenoxide under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium thiocyanate.

Reduction: Hydrogen gas, palladium on carbon.

Hydrolysis: Sodium hydroxide, hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.

Reduction: Formation of 2-(4-bromo-3-fluoro-2-aminophenoxy)acetic acid.

Hydrolysis: Formation of 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetic acid.

Scientific Research Applications

Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.

Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro, bromo, and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Ethyl 2-(4-Nitrophenoxy)Acetate

- Structure : Lacks bromo and fluoro substituents, with only a nitro group at position 3.

- Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate under basic conditions (K₂CO₃/KI in acetone) .

- Reactivity: The nitro group is reduced to an amine using Fe/NH₄Cl in ethanol/water, yielding ethyl 2-(4-aminophenoxy)acetate (62% yield) .

- Key Difference : The absence of bromo and fluoro substituents simplifies synthesis but reduces steric hindrance and electronic effects compared to the target compound.

Ethyl 2-(4-Bromo-2-Nitrophenyl)Acetate

Ethyl 2-(4-Bromo-3-Fluorophenyl)Acetate

- Structure: Shares bromo and fluoro substituents but lacks the nitro group and phenoxy linkage .

- Application : Used in medicinal chemistry for its balanced lipophilicity. The absence of nitro limits its utility in reductive amination pathways.

Physical and Spectral Properties

Notes:

Crystallographic and Computational Insights

- Crystal Packing : Analogous brominated esters (e.g., benzofuran derivatives) exhibit stabilization via π-π interactions (3.8 Å spacing) and C-H···O hydrogen bonds . The target compound’s nitro group may enhance dipole-dipole interactions.

- Hirshfeld Analysis : Used to map intermolecular interactions in related esters, highlighting contributions from halogen bonds (Br···O) and van der Waals forces .

Biological Activity

Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound possesses a distinctive molecular structure characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenoxyacetate moiety. This configuration suggests potential reactivity and biological activity.

- Molecular Formula : C10H10BrFNO4

- Molecular Weight : 322.08 g/mol

- Boiling Point : Approximately 371.7 °C

- Density : 1.621 g/cm³

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, potentially leading to the formation of biologically active derivatives.

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may enhance its biological activity through improved binding to target enzymes or receptors.

- Hydrolysis : The ester group can undergo hydrolysis to yield carboxylic acids that may exhibit distinct biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives with similar structural motifs have shown effectiveness against various bacteria and fungi.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 3m | 4 | Active against M. tuberculosis H37Rv |

| Compound 3e | 64 | Low activity against M. tuberculosis H37Rv |

In a study evaluating related compounds, it was found that those containing nitro groups displayed significant antibacterial activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties due to its nitro substituent .

Anticancer Activity

The compound's potential anticancer properties have also been investigated. Similar phenoxyacetate derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of halogenated groups (bromine and fluorine) is believed to enhance the compound's ability to interact with cellular targets involved in cancer proliferation.

Case Studies

- Antitubercular Activity : A series of studies have focused on the synthesis and evaluation of phenoxyacetamides for their antitubercular activities. For instance, compounds derived from the phenoxyacetate scaffold exhibited MIC values ranging from 4 to 64 μg/mL against M. tuberculosis . The most potent derivatives showed promising results against drug-resistant strains.

- Cytotoxicity Assays : In vitro studies using MTT assays have been conducted to assess the cytotoxic effects of related compounds on various tumor cell lines. Results indicated that certain derivatives maintained a favorable safety profile while exhibiting significant cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.